molecular formula C23H21NO4 B14458400 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)- CAS No. 72894-22-5

1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)-

Cat. No.: B14458400
CAS No.: 72894-22-5
M. Wt: 375.4 g/mol
InChI Key: FJHLVFINFGYXGU-UHFFFAOYSA-N
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Description

1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)- is a complex organic compound belonging to the isoquinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzaldehyde derivatives with isoquinoline derivatives under acidic conditions, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

    1H-Benz[de]isoquinoline-1,3(2H)-dione: A simpler analog without the diethoxy and phenylmethyl substitutions.

    6,7-Diethoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione: Lacks the phenylmethyl group.

    2-(Phenylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Lacks the diethoxy groups.

Uniqueness

1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)- is unique due to its combined structural features, which confer specific electronic and steric properties. These properties enhance its binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

72894-22-5

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

2-benzyl-6,7-diethoxybenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C23H21NO4/c1-3-27-18-12-10-16-20-17(11-13-19(21(18)20)28-4-2)23(26)24(22(16)25)14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3

InChI Key

FJHLVFINFGYXGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CC=C3C2=C(C=C1)C(=O)N(C3=O)CC4=CC=CC=C4)OCC

Origin of Product

United States

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